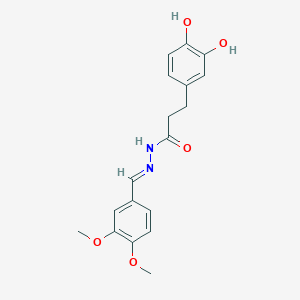![molecular formula C17H22ClN5O2S B4654017 6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4654017.png)
6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine
Descripción general
Descripción
6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has been shown to have therapeutic potential in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine selectively inhibits BTK, which plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for cell survival and proliferation. Inhibition of BTK leads to the suppression of these pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
The inhibition of BTK by 6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has been shown to induce apoptosis and inhibit cell proliferation in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has also been shown to have anti-inflammatory effects, particularly in the context of asthma and chronic obstructive pulmonary disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine in lab experiments include its high selectivity for BTK and its potential therapeutic applications in various diseases. However, the limitations of using 6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the use of 6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine in scientific research. One potential direction is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another direction is the investigation of 6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the development of more potent and selective BTK inhibitors may improve the therapeutic potential of this class of compounds.
Aplicaciones Científicas De Investigación
6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has been extensively studied for its potential use in scientific research, particularly in the field of oncology. The inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has also been studied for its potential use in autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory diseases, such as asthma and chronic obstructive pulmonary disease.
Propiedades
IUPAC Name |
6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2S/c1-13-19-16(21(2)3)12-17(20-13)22-7-9-23(10-8-22)26(24,25)15-6-4-5-14(18)11-15/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACFEDFFJPYPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653944.png)
![N-(2-furylmethyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653948.png)
![1-benzyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653954.png)
![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4653972.png)

![2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4653991.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4653996.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4654011.png)
![1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B4654025.png)
![4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4654027.png)
![methyl 1-butyl-6-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4654028.png)
![N,N-diethyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4654035.png)
![1-(3-chlorophenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4654041.png)